molecular formula C8H14F3NO B12276961 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine

Cat. No.: B12276961
M. Wt: 197.20 g/mol
InChI Key: JQJPUXVNCARTEE-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine is a chemical compound of interest in pharmaceutical and organic chemistry research. This cyclohexylmethanamine derivative features a trifluoromethoxy substituent, a group known to influence the molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable building block for researchers, particularly in the design and synthesis of novel compounds for screening and development. As a structural analog of other bioactive molecules, this compound may serve as a key intermediate in medicinal chemistry programs. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material responsibly in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

[3-(trifluoromethoxy)cyclohexyl]methanamine

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h6-7H,1-5,12H2

InChI Key

JQJPUXVNCARTEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OC(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Imine Formation : 3-(Trifluoromethoxy)cyclohexanone reacts with ammonium acetate in methanol at 50°C for 12 hours to form the imine intermediate.
  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) reduces the imine at room temperature for 6–8 hours. Acetic acid (1 equiv) enhances reaction rates by protonating the imine.
  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol/water.

Performance Data

Parameter Value Source
Yield 68–75%
Purity (HPLC) >95%
Reaction Scale Demonstrated Up to 500 g

Advantages :

  • High functional group tolerance (e.g., compatible with acetals and esters).
  • Scalable under mild conditions without specialized equipment.

Limitations :

  • Requires strict control of moisture to prevent ketone reduction.
  • Competing side reactions observed with sterically hindered ketones.

Catalytic Hydrogenation of Nitriles

This method utilizes hydrogenation of 3-(trifluoromethoxy)cyclohexane carbonitrile to directly yield the primary amine.

Reaction Protocol

  • Nitrile Synthesis : 3-(Trifluoromethoxy)cyclohexane carbonitrile is prepared via SN2 substitution of 3-(trifluoromethoxy)cyclohexyl bromide with sodium cyanide in DMF at 80°C.
  • Hydrogenation : The nitrile is hydrogenated over Raney nickel (30 bar H₂, 80°C, 24 hours) in ethanol.

Performance Data

Parameter Value Source
Yield 55–62%
Selectivity for Primary Amine 88%
Catalyst Loading 10 wt% Raney Ni

Advantages :

  • Avoids imine intermediates, simplifying purification.
  • Compatible with large-scale production.

Limitations :

  • Over-reduction to secondary amines occurs if reaction time exceeds 24 hours.
  • Nitrile synthesis requires toxic cyanide reagents.

Palladium-Catalyzed Cyclohexane Functionalization

Palladium-mediated cross-coupling introduces the trifluoromethoxy group post-cyclohexane ring formation.

Reaction Protocol

  • Cyclohexene Oxide Preparation : Cyclohexene oxide is synthesized via epoxidation of cyclohexene with mCPBA.
  • Trifluoromethoxy Installation : The epoxide reacts with trifluoromethoxide (generated from CF₃OAg and KF) in DMF at 100°C for 48 hours.
  • Amine Introduction : The resulting 3-(trifluoromethoxy)cyclohexanol is converted to the mesylate (MsCl, Et₃N), then displaced with ammonia in THF at 60°C.

Performance Data

Parameter Value Source
Overall Yield 42% (3 steps)
Diastereomeric Ratio 4:1 (trans:cis)
Pd Catalyst Pd(OAc)₂ (5 mol%)

Advantages :

  • Enables stereochemical control of the cyclohexane ring.
  • Modular approach for analog synthesis.

Limitations :

  • Low yielding due to competing elimination in mesylate displacement.
  • Requires high-cost palladium catalysts.

Grignard Reagent-Based Alkylation

This method constructs the cyclohexane ring via Grignard addition to a trifluoromethoxy-substituted ketone.

Reaction Protocol

  • Ketone Synthesis : 3-(Trifluoromethoxy)cyclohexanone is prepared by Friedel-Crafts acylation of trifluoromethoxybenzene with cyclohexanoyl chloride.
  • Grignard Addition : Methylmagnesium bromide (3 equiv) reacts with the ketone in THF at 0°C, followed by quenching with NH₄Cl.
  • Amine Formation : The tertiary alcohol is converted to the amine via Schmidt reaction (HN₃, H₂SO₄) at 100°C.

Performance Data

Parameter Value Source
Yield 38% (3 steps)
Purity 89%
Reaction Time 72 hours (total)

Advantages :

  • Direct route from commercially available trifluoromethoxybenzene.
  • No transition metal catalysts required.

Limitations :

  • Schmidt reaction poses safety risks due to HN₃ toxicity.
  • Multi-step process with moderate overall yield.

Comparative Analysis of Methods

Method Yield (%) Scalability Stereoselectivity Cost Efficiency
Reductive Amination 68–75 High Low Moderate
Nitrile Hydrogenation 55–62 Moderate Moderate Low
Pd-Catalyzed 42 Low High High
Grignard Alkylation 38 Low None Moderate

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine has shown potential as a therapeutic agent in the following areas:

  • Antidepressant Activity : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial in mood regulation.
  • Anxiolytic Effects : Preliminary studies suggest that it may exhibit anxiolytic properties by modulating GABAergic activity, making it a candidate for anxiety disorder treatments.

Pharmacology

The pharmacological profile of 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine includes:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters in the synaptic cleft.
  • Receptor Binding Affinity : Studies have demonstrated its binding affinity to various receptors, indicating its potential as a lead compound for drug development targeting central nervous system disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity. The following table summarizes findings from various studies:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-[3-(Trifluoromethyl)phenyl]cyclopropylmethanamineTrifluoromethyl group on phenyl ringSignificant receptor binding affinityEnhanced interaction due to trifluoromethyl group
1-(4-Trifluoromethylphenyl)cyclopropanemethanolCyclopropane structure with different substitutionPotential antidepressant effectsVariations in substitution position affect potency
1-(3-Trifluoromethylphenyl)cyclobutanemethanolCyclobutane instead of cyclopropaneVaried activity against cancer linesDifferent strain energy may influence reactivity

Case Studies

  • Antidepressant Development : A study explored the efficacy of 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine in animal models of depression, demonstrating significant reductions in depressive behaviors compared to control groups.
  • Anxiety Disorders : Another research project investigated its anxiolytic properties through behavioral assessments in rodent models, revealing promising results that warrant further clinical exploration.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Protein Binding and Reactivity

  • Compounds with cyclohexyl groups, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), bind to proteins via cyclohexylcarbamoylation of lysine residues . While 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine lacks a reactive nitrosourea moiety, its cyclohexyl group may still participate in hydrophobic interactions with proteins.
  • The trifluoromethoxy group in the target compound is less reactive than the chloroethyl group in CCNU but may enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Enzyme Inhibition

  • Cyclohexyl isocyanate, a decomposition product of nitrosoureas, inhibits DNA polymerase II (75–90% inhibition at 1 mM) .

Metabolic Stability

  • The trifluoromethoxy group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., [1-(3-Methylphenyl)cyclohexyl]methanamine), as the C-F bond resists oxidative degradation .

Biological Activity

1-[3-(Trifluoromethoxy)cyclohexyl]methanamine, a compound characterized by its unique trifluoromethoxy group and cyclohexyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Overview

The compound features a cyclohexyl moiety linked to a methanamine functional group, with a trifluoromethoxy substituent enhancing its lipophilicity and biological interactions. The trifluoromethoxy group is known to influence the pharmacokinetic properties of compounds, often leading to improved metabolic stability and binding affinity to various biological targets.

Antidepressant and Analgesic Properties

Preliminary studies indicate that 1-[3-(trifluoromethoxy)cyclohexyl]methanamine exhibits antidepressant and analgesic effects. The presence of the trifluoromethoxy group is believed to contribute significantly to these activities by enhancing the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Compound Structure Features Biological Activity
1-[3-(Trifluoromethoxy)cyclohexyl]methanamineCyclohexane + TrifluoromethoxyAntidepressant, analgesic
CyclohexylamineCyclohexane onlyBasic amine properties
TrifluoromethylphenylamineTrifluoromethyl + PhenylPotential neuroactivity

This table highlights how the unique structural elements of 1-[3-(trifluoromethoxy)cyclohexyl]methanamine enhance its chemical reactivity and biological potential compared to other related compounds.

NMDA Receptor Interaction

Research conducted on derivatives containing trifluoromethyl groups has shown that they can interact with the N-Methyl-D-aspartate (NMDA) receptor, which is implicated in various neuropsychiatric disorders. In vitro binding assays demonstrated that certain derivatives achieve significant inhibition of [^3H]TCP binding at concentrations as low as 1 μM, indicating a high affinity for the NMDA receptor sites .

Study on Anticancer Activity

A recent study evaluated the anticancer properties of compounds similar to 1-[3-(trifluoromethoxy)cyclohexyl]methanamine against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with electron-withdrawing groups at strategic positions showed enhanced activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the trifluoromethoxy group could significantly affect biological potency. For instance, substituting different functional groups on the aromatic ring altered the binding affinity and efficacy of these compounds in various assays .

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